2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a thiophene ring, and a hydroxypropylacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2,4-dichlorophenol.
Coupling with Acetamide: The 2,4-dichlorophenol is then reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Introduction of the Hydroxypropyl Group: The acetyl chloride intermediate is then reacted with 2-hydroxy-2-(thiophen-2-yl)propylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichlorophenoxy group can be reduced to a phenol.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(thiophen-2-yl)propyl)acetamide.
Reduction: Formation of this compound with a phenol group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A structurally similar compound with different functional groups.
2-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide: Another analog with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-15(20,13-3-2-6-22-13)9-18-14(19)8-21-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYCIRTWSRGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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